2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
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Overview
Description
2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a trichloropropenyl group and a carbamoyl-substituted cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,3,3-trichloropropene with a suitable cyclohexene derivative under controlled conditions. The reaction is often catalyzed by a base or an acid, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The trichloropropenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carbamoyl group may also interact with biological receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trichloroprop-2-enyl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate: Similar structure but with an iodine atom instead of a methyl group.
2,3,3-Trichloroprop-2-enyl 6-[(4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate: Similar structure but with a bromine atom instead of a methyl group.
Uniqueness
The uniqueness of 2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3NO3/c1-11-6-8-12(9-7-11)22-17(23)13-4-2-3-5-14(13)18(24)25-10-15(19)16(20)21/h2-3,6-9,13-14H,4-5,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLQJXQFZPYHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)OCC(=C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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